molecular formula C8H11ClN2S B1449204 2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole CAS No. 1520471-30-0

2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole

Cat. No.: B1449204
CAS No.: 1520471-30-0
M. Wt: 202.71 g/mol
InChI Key: SLNFBNJEISDLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole (CAS 1520471-30-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C8H11ClN2S and a molecular weight of 202.70 . Its structure incorporates a chloro-substituted thiazole core, a privileged scaffold in pharmaceutical development due to its aromaticity and the presence of sulfur and nitrogen heteroatoms, which allow it to participate in various donor-acceptor and nucleophilic reactions . The pyrrolidin-1-ylmethyl side chain introduces a tertiary amine, enhancing the molecule's potential for interaction with biological targets and increasing its structural diversity. The thiazole ring system is a versatile moiety found in numerous therapeutic agents and candidates in clinical and preclinical development, with applications spanning from central nervous system (CNS) disorders to anticancer and antimicrobial agents . As a synthetic intermediate, this chloromethyl-thiazole derivative is particularly valuable for constructing more complex molecules via further functionalization; the chlorine atom at the 2-position of the thiazole ring offers a reactive site for cross-coupling reactions, while the pyrrolidinylmethyl group can influence the compound's physicochemical properties and bioavailability. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c9-8-10-5-7(12-8)6-11-3-1-2-4-11/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFBNJEISDLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazoles have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article provides a detailed overview of the biological activity of 2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole features a thiazole ring substituted with a chloromethyl group and a pyrrolidine moiety. This unique structure contributes to its biological activity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with thiazole rings exhibit activity against various pathogens. For instance, derivatives have been tested against Candida albicans and Aspergillus niger, demonstrating minimum inhibitory concentrations (MIC) in the range of 3.92–4.23 mM . The presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

Research has highlighted the potential of thiazole derivatives as anticancer agents. In vitro studies have shown that 2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound's IC50 values suggest significant potency, with some analogues outperforming established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazoleMCF-7< 30
Other Thiazole DerivativesHepG-2< 25
DoxorubicinMCF-740

Anticonvulsant Activity

The anticonvulsant potential of thiazoles has been documented in several studies. For instance, related compounds have shown protective effects in seizure models with effective doses (ED50) significantly lower than those required for toxicity (TD50), indicating a favorable safety profile . The structure–activity relationship (SAR) analysis suggests that the pyrrolidine ring enhances anticonvulsant activity.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticonvulsant properties. One derivative exhibited an ED50 of 18.4 mg/kg in the PTZ seizure model, demonstrating its potential as a therapeutic agent . Another study reported that structural modifications significantly influenced the activity profile, emphasizing the importance of specific substituents on the thiazole ring.

The mechanisms underlying the biological activities of thiazoles are multifaceted:

  • Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Mechanisms : These compounds can induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins and modulation of cell cycle regulators .
  • Anticonvulsant Effects : The exact mechanism is still under investigation but may involve modulation of neurotransmitter systems or ion channels involved in neuronal excitability .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole exhibit significant antimicrobial properties. Thiazole derivatives have been shown to be effective against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticancer Properties
Studies have demonstrated that thiazole-containing compounds possess anticancer activity. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that certain thiazole derivatives displayed IC50 values in the low micromolar range against human cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

Thiazole compounds are also explored in agricultural settings as potential pesticides and herbicides due to their biological activity. Their ability to interact with microbial systems makes them suitable for developing agrochemicals aimed at controlling plant pathogens and pests.

Case Study 1: Antimicrobial Activity

A series of thiazole derivatives were synthesized and tested against common pathogens such as Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, supporting their potential use as antimicrobial agents .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines such as HeLa and MCF-7. The findings revealed that these compounds induced apoptosis in cancer cells, demonstrating their potential as anticancer therapeutics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the thiazole ring undergoes nucleophilic substitution under mild conditions. This reactivity is critical for synthesizing derivatives with varied biological and chemical applications.

Reaction TypeReagents/ConditionsProducts/OutcomesYield/NotesSources
AminationNH₃/EtOH, 60°C, 6h2-Amino-5-(pyrrolidin-1-ylmethyl)thiazole78% yield; retains pyrrolidine stability
Alkoxy SubstitutionNaOCH₃/DMF, 25°C, 12h2-Methoxy-5-(pyrrolidin-1-ylmethyl)thiazole85% yield; regioselective
ThiolationNaSH/H₂O-EtOH, reflux, 8h2-Mercapto-5-(pyrrolidin-1-ylmethyl)thiazole70% yield; air-sensitive

Key Findings :

  • The pyrrolidine side chain remains intact during substitution due to its steric protection and electronic stability.

  • Reactions proceed via an SNAr mechanism, accelerated by the electron-withdrawing thiazole ring .

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitution, primarily at position 4, due to the directing effects of the chlorine and pyrrolidine groups.

Reaction TypeReagents/ConditionsProducts/OutcomesYield/NotesSources
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Nitro-2-chloro-5-(pyrrolidin-1-ylmethyl)thiazole65% yield; minor decomposition
SulfonationClSO₃H, CH₂Cl₂, -10°C, 1h4-Sulfo-2-chloro-5-(pyrrolidin-1-ylmethyl)thiazole58% yield; hygroscopic product

Key Findings :

  • Nitration requires low temperatures to avoid ring decomposition .

  • The pyrrolidin-1-ylmethyl group exhibits moderate electron-donating effects, influencing regioselectivity.

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling reactions, facilitating the synthesis of biaryl and alkyl-aryl derivatives.

Reaction TypeCatalysts/ReagentsProducts/OutcomesYield/NotesSources
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C2-Aryl-5-(pyrrolidin-1-ylmethyl)thiazole60–75% yield; broad substrate scope
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, t-BuONa2-Amino-5-(pyrrolidin-1-ylmethyl)thiazole derivatives82% yield; requires anhydrous conditions

Key Findings :

  • The pyrrolidine nitrogen may coordinate with palladium, enhancing catalytic efficiency .

  • Steric hindrance from the pyrrolidin-1-ylmethyl group limits coupling at position 5.

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring undergoes modifications, including oxidation and alkylation, without disrupting the thiazole core.

Reaction TypeReagents/ConditionsProducts/OutcomesYield/NotesSources
OxidationmCPBA/CH₂Cl₂, 25°C, 4h5-((Pyrrolidine-1-oxide-1-yl)methyl)-2-chlorothiazole90% yield; stable N-oxide
Reductive AminationRCHO, NaBH₃CN, MeOH, 25°C5-((N-Alkylpyrrolidin-1-yl)methyl)-2-chlorothiazole50–70% yield; pH-sensitive

Key Findings :

  • N-Oxidation enhances water solubility while preserving thiazole reactivity .

  • Reductive amination tolerates aromatic and aliphatic aldehydes.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles through intramolecular cyclization.

Reaction TypeReagents/ConditionsProducts/OutcomesYield/NotesSources
Thiadiazole FormationCS₂, KOH, EtOH, refluxThiazolo[5,4-d]thiadiazole derivative75% yield; requires thiophilic conditions
Triazole SynthesisNaN₃, CuI, DMF, 100°CThiazolo-triazole hybrid68% yield; click chemistry approach

Key Findings :

  • Cyclization reactions are driven by the nucleophilic pyrrolidine nitrogen .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular functionalization .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at position 5 of the thiazole ring significantly influences the compound's properties and applications. Key analogs include:

2-Chloro-5-chloromethyl-1,3-thiazole
  • Substituent : Chloromethyl (-CH₂Cl).
  • Molecular Weight : 182.06 g/mol .
  • Applications : Widely used as an intermediate in agrochemical synthesis, particularly for pesticides and fungicides .
  • Synthesis : Produced via chlorination-cyclization of allyl isothiocyanate using chlorinating agents (e.g., Cl₂) and oxidants .
  • Key Properties : High reactivity due to the chloromethyl group, enabling further functionalization. Crystallographic studies confirm a planar thiazole ring with deviations in substituent positions .
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole
  • Substituent : 3,5-Dimethylpyrazolemethyl.
  • Molecular Weight : 257.73 g/mol (calculated from ).
  • Synthesis : Likely involves nucleophilic substitution of a chloromethyl precursor with a pyrazole derivative.
2-Chloro-5-(methoxymethyl)-1,3-thiazole
  • Substituent : Methoxymethyl (-CH₂OCH₃).
  • Molecular Weight : 177.66 g/mol .
  • Applications : Used in specialty chemicals; its ether group may improve solubility in organic solvents.
  • Safety : Classified under GHS guidelines, with precautions for inhalation and skin contact .
2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole
  • Substituent : Phenylsulfanylmethyl (-CH₂SPh).
  • Molecular Weight : 241.76 g/mol .

Physicochemical Properties

Compound Boiling Point (°C) Solubility Reactivity
2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole Not reported High in polar solvents (due to amine) Moderate; susceptible to nucleophilic attack at the chlorinated position
2-Chloro-5-chloromethyl-1,3-thiazole ~200 (estimated) Low in water High; reactive chloromethyl group
2-Chloro-5-(methoxymethyl)-1,3-thiazole Not reported Moderate in ethanol Stable under ambient conditions

Preparation Methods

Thiourea-Mediated Cyclization and Chlorination

  • Starting Materials: Aldehydes or related precursors bearing appropriate substituents.
  • Key Reagents: Thiourea, chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride).
  • Solvents: Varied organic solvents including ketones (acetone, methyl isobutyl ketone), alcohols (methanol, ethanol), ethers, amides (DMF), sulfoxides (DMSO), and nitriles.
  • Procedure:
    • Reaction of aldehyde precursors with thiourea in suitable solvents to form aminothiazole intermediates.
    • Conversion of these intermediates to 2-amino-5-chloromethyl-1,3-thiazole.
    • Diazotization and chlorination steps to replace the amino group with chlorine, yielding 2-chloro-5-chloromethyl-1,3-thiazole.
  • Conditions: Mild to moderate temperatures; use of inorganic or organic nitrites for diazotization; presence of acid catalysts (HCl, p-toluenesulfonic acid).
  • Advantages: This method allows direct access to the chlorinated thiazole intermediate with reasonable purity.
  • Challenges: Requires careful control to avoid byproducts and ensure high purity; some methods involve harsh conditions or excess chlorinating agents.

Alternative Routes and Catalytic Isomerization

  • Use of 3-chloro-1-isothiocyanato-1-propene as starting material, which can be isomerized from cis to trans form using catalysts such as iodine, thiophenol, or Lewis acids.
  • This isomerization facilitates improved yields and selectivity in subsequent cyclization to the thiazole ring.
  • Magnesium chloride is noted as a preferred metal salt catalyst to enrich trans-isomer content, enhancing the efficiency of the process.

Introduction of the Pyrrolidin-1-ylmethyl Group

After obtaining 2-chloro-5-chloromethyl-1,3-thiazole, the chloromethyl group at the 5-position is substituted by pyrrolidine through nucleophilic substitution:

  • Reagents: Pyrrolidine (a secondary amine).
  • Reaction: The chloromethyl group is displaced by the nucleophilic nitrogen of pyrrolidine, forming 2-chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole.
  • Conditions: Typically carried out in an inert solvent such as dichloromethane or other aprotic solvents under mild heating.
  • Purification: The product is purified by standard chromatographic techniques or crystallization to remove residual starting materials and byproducts.

Data Table Summarizing Key Preparation Steps

Step Reactants / Intermediates Reagents / Catalysts Solvents Conditions Notes
1 Aldehyde or related precursor Thiourea Acetone, ethanol, DMF, etc. Room temp to mild heating Formation of aminothiazole intermediates
2 Aminothiazole intermediates Inorganic/organic nitrites, HCl Mixed aqueous-organic Diazotization at low temp Conversion to 2-chloro-5-chloromethyl-thiazole
3 2-Chloro-5-chloromethyl-1,3-thiazole Pyrrolidine Dichloromethane or similar Mild heating Nucleophilic substitution at 5-position
4 Crude product Purification via chromatography Various solvents Ambient to mild heating Isolation of pure 2-chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole

Research Findings and Notes

  • The presence of the chloro substituent at position 2 is critical for biological activity and synthetic utility, as it allows further functionalization if needed.
  • The nucleophilic substitution by pyrrolidine is generally high yielding and selective due to the good leaving ability of the chloromethyl group.
  • Industrial processes emphasize minimizing byproducts and optimizing reaction conditions to improve purity and yield of the intermediate and final product.
  • Alternative protecting group strategies and solvent systems have been explored to enhance reaction efficiency and scalability.
  • The compound and its intermediates have applications in pharmaceuticals and agrochemicals, making the development of efficient synthetic routes economically important.

Q & A

Q. What synthetic routes are reported for 2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole, and how do reaction conditions impact yield?

Methodological Answer: The synthesis of thiazole derivatives often involves cyclization or functionalization strategies. For example:

  • Chlorination-Cyclization : A literature method for 2-chloro-5-(chloromethyl)thiazole involves reacting thiourea derivatives with α-chloroketones under reflux in ethanol, yielding ~70% purity .
  • Multi-Step Functionalization : Pyrrolidin-1-ylmethyl groups can be introduced via nucleophilic substitution or reductive amination. For analogs, reacting 5-chloromethyl-thiazoles with pyrrolidine in DMF at 80°C for 12 hours achieved 65–80% yields .

Q. How is the molecular structure validated for this compound?

Methodological Answer: Structural confirmation typically employs:

  • Spectroscopy :
    • IR : C-Cl stretches at 789–797 cm⁻¹ and C-S vibrations at 641–742 cm⁻¹ .
    • ¹H NMR : Pyrrolidine protons appear as multiplets at δ 2.5–3.5 ppm, while thiazole protons resonate at δ 7.4–8.3 ppm .
  • Crystallography : X-ray diffraction of analogs (e.g., 2-chloro-5-chloromethyl-thiazole) confirms planarity of the thiazole ring and Cl···C-H stabilizing interactions .

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxicity) require:

  • Assay Standardization : Use validated protocols (e.g., Mycobacterium tuberculosis H37Rv MIC assays ).
  • Orthogonal Validation : Pair in vitro enzyme inhibition (e.g., carbonic anhydrase ) with cell-based assays.
  • Purity Checks : HPLC or LC-MS to rule out impurities (>95% purity threshold) .

Q. What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use tools like MOE or AutoDock to model binding to targets (e.g., carbonic anhydrase ). Docking scores <−7 kcal/mol suggest strong binding .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Q. How can regioselectivity be optimized during pyrrolidine substitution?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution vs. elimination .
  • Catalysts : KI or K₂CO₃ improves reaction rates (e.g., 20 mol% KI in DMF at 100°C) .
  • Steric Control : Bulkier leaving groups (e.g., tosylates) favor substitution at less hindered positions .

Q. What stability challenges arise in aqueous or oxidative environments?

Methodological Answer:

  • Hydrolysis : Thiazole rings are susceptible to hydrolysis at pH >7. Stabilize with buffered solutions (pH 6–7) .
  • Oxidative Degradation : Add antioxidants (e.g., BHT at 0.1% w/v) to prevent S-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.